Cas no 2089227-65-4 (2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid)

2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid is a specialized piperidine derivative featuring a naphthalenylmethyl and anilino substitution pattern, coupled with a glycine moiety. This compound is of interest in medicinal chemistry and drug discovery due to its structural complexity, which may confer selective binding properties to biological targets. The presence of both aromatic and aliphatic components enhances its potential as a scaffold for modulating protein-protein or receptor-ligand interactions. Its carboxylic acid functionality further allows for derivatization or salt formation, improving solubility and bioavailability. This molecule is primarily utilized in research settings for exploring novel pharmacophores or as an intermediate in synthetic pathways.
2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid structure
2089227-65-4 structure
Product Name:2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid
CAS No:2089227-65-4
MF:C25H27N3O3
MW:417.5002
MDL:MFCD32671328
CID:4730241
PubChem ID:134347604
Update Time:2025-05-24

2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid
    • N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine
    • HY-135885
    • CS-0115969
    • G91154
    • BCP32721
    • AC-36876
    • (1-(Naphthalen-1-ylmethyl)-4-(phenylamino)piperidine-4-carbonyl)glycine
    • 2089227-65-4
    • VBIT-12
    • s8936
    • EX-A3741
    • VBIT12; VBIT 12
    • {[1-(naphthalen-1-ylmethyl)-4-(phenylamino)piperidin-4-yl]formamido}acetic acid
    • GLXC-20111
    • AKOS040759338
    • TS-09786
    • SCHEMBL19972411
    • MDL: MFCD32671328
    • Inchi: 1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30)
    • InChI Key: JZDHWOWCHGYSGA-UHFFFAOYSA-N
    • SMILES: O=C(C1(C([H])([H])C([H])([H])N(C([H])([H])C2=C([H])C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C23)C([H])([H])C1([H])[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([H])([H])C(=O)O[H]

Computed Properties

  • Exact Mass: 417.20524173g/mol
  • Monoisotopic Mass: 417.20524173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 611
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.7
  • XLogP3: 1.7

2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid Pricemore >>

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Additional information on 2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid

Compound CAS No 2089227-65-4: 2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic Acid

The compound CAS No 2089227-65-4, known as 2-[[4-Anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound has garnered attention due to its unique chemical structure and promising biological activity, making it a subject of extensive research in recent years.

The molecular structure of CAS No 2089227-65-4 is characterized by a piperidine ring system, which serves as a central scaffold for various functional groups. The piperidine ring is substituted with an anilino group at the 4-position and a naphthalenemethyl group at the 1-position, creating a complex and versatile framework. Additionally, the compound features an acetic acid moiety attached via an amide bond, further enhancing its chemical diversity and potential bioactivity.

Recent studies have highlighted the importance of CAS No 2089227-65-4 in the development of novel therapeutic agents. Researchers have explored its potential as a modulator of key biological targets, including enzymes, receptors, and ion channels. For instance, investigations into its interaction with G-protein coupled receptors (GPCRs) have revealed promising results, suggesting its role in modulating signaling pathways associated with various diseases, such as neurodegenerative disorders and cancer.

One of the most compelling aspects of CAS No 2089227-65-4 is its ability to exhibit selective binding to specific molecular targets while minimizing off-target effects. This property is crucial for drug development, as it enhances efficacy while reducing adverse side effects. Advanced computational modeling techniques have been employed to study the compound's binding affinity and selectivity, providing valuable insights into its mechanism of action.

In addition to its pharmacological applications, CAS No 2089227-65-4 has also been investigated for its potential in diagnostic tools and imaging agents. Its unique structural features make it an ideal candidate for conjugation with imaging probes, enabling precise targeting of specific tissues or pathological conditions. Recent advancements in click chemistry have further enhanced its utility in this domain.

The synthesis of CAS No 2089227-65-4 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications.

Looking ahead, the continued exploration of CAS No 2089227-65-4 holds immense promise for advancing medical science. Its unique combination of structural complexity and functional versatility positions it as a valuable asset in the pursuit of innovative therapeutic solutions.

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